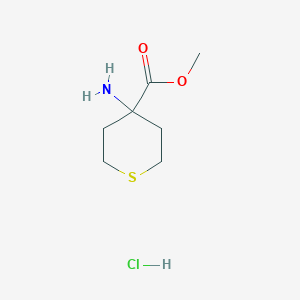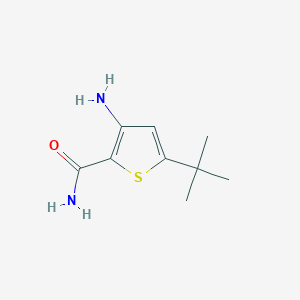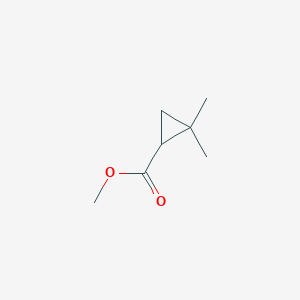
Methyl 2,2-dimethylcyclopropane-1-carboxylate
Descripción general
Descripción
Methyl 2,2-dimethylcyclopropane-1-carboxylate (MDC) is a cyclic compound that has gained significant attention in recent years due to its unique chemical properties. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Methyl 2,2-dimethylcyclopropane-1-carboxylate is not fully understood. However, it is believed that Methyl 2,2-dimethylcyclopropane-1-carboxylate exerts its effects by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
Methyl 2,2-dimethylcyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have herbicidal and insecticidal properties. In addition, Methyl 2,2-dimethylcyclopropane-1-carboxylate has been shown to have potential as a neuroprotective agent and to enhance plant growth and crop yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2,2-dimethylcyclopropane-1-carboxylate is its unique chemical properties, which make it a versatile building block for the synthesis of new materials and compounds. It is also relatively easy to synthesize and is available in high purity. However, one of the main limitations of Methyl 2,2-dimethylcyclopropane-1-carboxylate is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of Methyl 2,2-dimethylcyclopropane-1-carboxylate. One area of research that is currently being explored is the use of Methyl 2,2-dimethylcyclopropane-1-carboxylate in the synthesis of new materials with unique properties. Another area of research is the potential use of Methyl 2,2-dimethylcyclopropane-1-carboxylate in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, Methyl 2,2-dimethylcyclopropane-1-carboxylate has potential as a herbicide and insecticide, and further research is needed to explore its potential in this area.
Métodos De Síntesis
Methyl 2,2-dimethylcyclopropane-1-carboxylate can be synthesized through a variety of methods, including the addition of a Grignard reagent to an ester or by the cyclopropanation of an alkene. One of the most common methods of synthesizing Methyl 2,2-dimethylcyclopropane-1-carboxylate is through the reaction of methyl 2-bromo-2-methylpropanoate with zinc powder in the presence of copper iodide. This reaction yields Methyl 2,2-dimethylcyclopropane-1-carboxylate in high yield and purity.
Aplicaciones Científicas De Investigación
Methyl 2,2-dimethylcyclopropane-1-carboxylate has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, Methyl 2,2-dimethylcyclopropane-1-carboxylate has been shown to have antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In the agrochemical industry, Methyl 2,2-dimethylcyclopropane-1-carboxylate has been shown to have herbicidal and insecticidal properties. It has also been studied for its potential use in enhancing plant growth and crop yield.
In the materials science field, Methyl 2,2-dimethylcyclopropane-1-carboxylate has been studied for its potential use in the synthesis of new materials with unique properties. It has been shown to have potential as a building block for the synthesis of polymers, liquid crystals, and other materials.
Propiedades
IUPAC Name |
methyl 2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-5(7)6(8)9-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTQPFAIVFBZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632003 | |
| Record name | Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
CAS RN |
932-58-1 | |
| Record name | Methyl 2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)



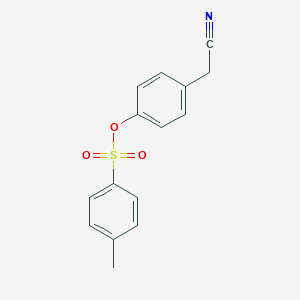


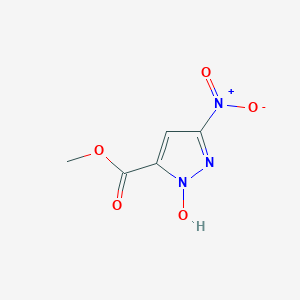

![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)
